molecular formula C25H23NO4 B11670015 4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid

4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid

Cat. No.: B11670015
M. Wt: 401.5 g/mol
InChI Key: PAIOISRTICNGPU-UHFFFAOYSA-N
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Description

4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid is a complex organic compound that features an adamantane moiety, a dioxoisoindoline structure, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid typically involves multiple steps, including the formation of the adamantane moiety and its subsequent attachment to the dioxoisoindoline and benzoic acid groups. One common method involves the reaction of adamantane derivatives with suitable precursors under controlled conditions. For instance, adamantane can be reacted with salicylic acid derivatives in the presence of trifluoroacetic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce reaction times . The use of advanced catalysts and reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have provided insights into its binding interactions and potential therapeutic effects .

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

4-[5-(1-adamantyl)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C25H23NO4/c27-22-20-6-3-18(25-11-14-7-15(12-25)9-16(8-14)13-25)10-21(20)23(28)26(22)19-4-1-17(2-5-19)24(29)30/h1-6,10,14-16H,7-9,11-13H2,(H,29,30)

InChI Key

PAIOISRTICNGPU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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